Astraganoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

To explain adequately the mechanism of astragaloside biosynthesis and translocation in A. membranaceus, analysis of the protein expression level and enzymatic activity of the mevalonate pathway gene in A. membranaceus should be examined in the near future .Molecular Structure Analysis

Astragaloside IV is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . More detailed information about its molecular structure can be found in the referenced papers .Chemical Reactions Analysis

Astragaloside IV has been shown to control several epithelial-mesenchymal transformation (EMT)-related and autophagy-related pathways, such as the phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT), Wnt/β-catenin, mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and transforming growth factor-β (TGF-β)/SMAD signaling pathways .Applications De Recherche Scientifique

Pharmacological Effects

Astragaloside IV (AS-IV), derived from Astragalus membranaceus Bunge, exhibits multiple pharmacological effects. It is protective against cerebral ischemia/reperfusion, cardiovascular disease, pulmonary disease, liver fibrosis, and diabetic nephropathy. Its benefits are attributed to its anti-inflammatory, antifibrotic, antioxidative stress, anti-asthma, antidiabetic, immunoregulatory, and cardioprotective effects through various signaling pathways (Lei Li et al., 2017).

Cardiovascular Disease Treatment

AS-IV plays a significant role in treating cardiovascular diseases (CVD). It protects against ischemic and hypoxic myocardial cell injury, inhibits myocardial hypertrophy and fibrosis, enhances myocardial contractility, improves diastolic dysfunction, alleviates vascular endothelial dysfunction, and promotes angiogenesis. It also helps regulate blood glucose and lipid levels, reducing CVD risk (Yu-qing Tan et al., 2020).

Diabetic Wound Healing

AS-IV enhances diabetic wound repair, promoting reepithelialization, collagen deposition, and expression of extracellular matrix-related genes. It also improves new blood vessel formation and is associated with the development of polarized alternatively activated macrophages, crucial in inflammation resolution and wound repair (Xiaochun Luo et al., 2016).

Neuroprotective Effects

AS-IV shows neuroprotective effects in experimental models of neurological disorders, including Parkinson's disease, Alzheimer's disease, cerebral ischemia, and autoimmune encephalomyelitis. It improves motor deficits and neurochemical activity, particularly antioxidant systems, and reduces inflammation and oxidative stress (I. M. Costa et al., 2019).

Renal Protection in Diabetes

AS-IV has renal protective effects in diabetic nephropathies, reducing serum creatinine, blood urea nitrogen, and urine protein levels. The protective mechanisms include alleviating oxidative stress, delaying renal fibrosis, anti-apoptosis, and anti-inflammatory actions (Xiao-Tao Zhou et al., 2020).

Learning and Memory Impairment Attenuation

AS-IV attenuates learning and memory impairment in rats following ischemia-reperfusion injury. It improves learning and memory abilities, reduces neuronal cells apoptosis, and regulates the expression of phospho-extracellular signal-regulated kinases, c-Jun N-terminal kinases, and Akt (Yang-yang Wu et al., 2014).

Anti-Aging Effects

AST demonstrates anti-aging effects in D-galactose-induced senescent mice and middle-aged mice, improving brain function and immunomodulatory effects (H. Lei et al., 2003).

Mécanisme D'action

Astragaloside IV plays a vital role in inhibiting tumor growth and metastasis, promoting the apoptosis of tumor cells, enhancing immune function, and preventing drug resistance . It can also regulate blood glucose and blood lipid levels and reduce the risk of cardiovascular diseases . Moreover, it has been shown to induce host antimicrobial immunity by modulating GRK2–CXCR2 signaling in neutrophils .

Propriétés

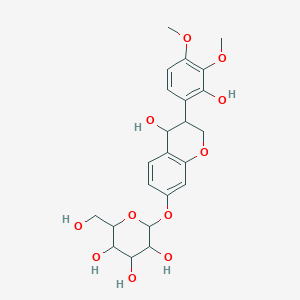

IUPAC Name |

2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRBZHFVAAWBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)